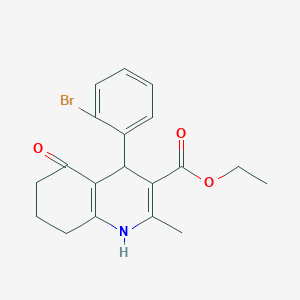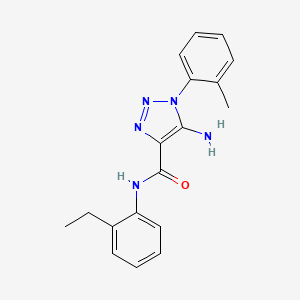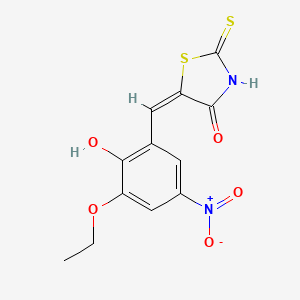![molecular formula C17H22N4O2 B5139293 N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide, also known as SPP-86, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide works by increasing the levels of NAD+ in cells, which is an important coenzyme involved in various metabolic and cellular processes. NAD+ is essential for the production of ATP, the energy currency of cells, and also plays a role in DNA repair and gene expression. By increasing the levels of NAD+, this compound can enhance cellular metabolism, improve energy production, and promote DNA repair.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, increase mitochondrial function, and enhance cellular respiration. This compound has also been found to promote DNA repair and improve cellular stress resistance. These effects have been linked to various health benefits, such as improved aging, increased lifespan, and reduced risk of age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects on cellular metabolism and DNA repair can be easily measured using various biochemical and molecular techniques. However, this compound also has some limitations. It can be expensive to produce in large quantities, and its effects on cellular metabolism can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide. One area of interest is its potential applications in aging and age-related diseases. This compound has been shown to improve cellular metabolism and DNA repair, which are important factors in aging and age-related diseases. Another area of interest is its potential applications in cancer therapy. This compound has been found to enhance cellular stress resistance, which could make cancer cells more vulnerable to chemotherapy and radiation therapy. Finally, further research is needed to understand the complex effects of this compound on cellular metabolism and gene expression, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide involves the reaction of 3-propyl-5-isoxazolecarboxylic acid with 6-bromo-1-nicotinyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been extensively studied for its potential applications in various scientific fields. It has been found to have a wide range of effects on cellular metabolism, energy production, and DNA repair. This compound has been shown to increase the levels of NAD+ in cells, which has been linked to various health benefits.
Propiedades
IUPAC Name |
N-[(3-propyl-1,2-oxazol-5-yl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-5-14-10-15(23-20-14)12-19-17(22)13-6-7-16(18-11-13)21-8-3-4-9-21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUTUPJCMQLLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)